2-Cyclopropyl-2H-indazole

Tautomerism Computational Chemistry Synthetic Accessibility

Non-mutagenic 2H-indazole scaffold with cyclopropyl group for enhanced metabolic stability and disrupted DNA intercalation. Key building block for PDE4D7 inhibitors (IC50 10.5 nM) and MCHR1 antagonist programs. Selective kinase inhibitor privileged template (SGK1, Tie2, SRC IC50 ~500 nM). Purity ≥95%. Directly evaluate this specific 2-cyclopropyl-2H-tautomer to avoid misleading results from generic indazole surrogates.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B11917583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-2H-indazole
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1CC1N2C=C3C=CC=CC3=N2
InChIInChI=1S/C10H10N2/c1-2-4-10-8(3-1)7-12(11-10)9-5-6-9/h1-4,7,9H,5-6H2
InChIKeyBBFWGAJQFYQTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-2H-indazole: Technical Specifications and Procurement-Relevant Baseline Characteristics


2-Cyclopropyl-2H-indazole (CAS: 1311194-77-0) is a nitrogen-containing heterocyclic compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring system with a cyclopropyl substituent at the 2-position . The compound exhibits a molecular formula of C10H10N2 and a molecular weight of 158.20 g/mol, with a purity specification typically ≥95% . Its bicyclic core structure is isosteric with phenol but demonstrates enhanced lipophilicity and reduced susceptibility to phase I and II metabolism [1]. The cyclopropyl moiety imparts conformational rigidity and metabolic stability, while the 2H-tautomeric form confers distinct electronic and steric properties compared to the more thermodynamically stable 1H-indazole counterpart [2].

Why 2-Cyclopropyl-2H-indazole Cannot Be Casually Replaced by Other Indazole Isomers or Derivatives


The indazole scaffold exhibits pronounced tautomerism, with 1H-indazole being thermodynamically more stable than the 2H-tautomer by 2.3–3.6 kcal/mol, yet the 2H-form possesses a higher ring nitrogen-proton affinity, making it a stronger base [1][2]. This fundamental electronic difference directly impacts synthetic accessibility, reactivity, and biological target engagement [3]. Furthermore, the N2-cyclopropyl substitution pattern is not merely a structural variant; it introduces steric hindrance that disrupts molecular planarity and significantly alters pharmacokinetic and safety profiles relative to N1-substituted or unsubstituted analogs [4]. Consequently, in silico or in vitro screening with generic indazole surrogates will not reliably predict the performance of 2-cyclopropyl-2H-indazole in downstream applications, necessitating direct evaluation of the specific compound for accurate data generation.

Quantitative Differentiation Guide for 2-Cyclopropyl-2H-indazole: Evidence for Prioritization Over Close Analogs


Thermodynamic Tautomer Stability: 2H-Indazole vs. 1H-Indazole Isomer

The 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer, with calculated free energy differences ranging from 2.3 kcal/mol (empirical) to 3.6 kcal/mol (MP2-6-31G** calculations) [1][2]. This energetic preference dictates that 1H-indazole derivatives are generally easier to synthesize and are more abundant in equilibrium mixtures [3]. However, the 2H-tautomer possesses a higher ring nitrogen-proton affinity, making it a stronger base and imparting distinct electronic characteristics that influence binding interactions [1].

Tautomerism Computational Chemistry Synthetic Accessibility

Mutagenicity Mitigation: Cyclopropyl-Substituted 2H-Indazole vs. Non-Substituted Analog

A chemically neutral 2H-indazole derivative (8a) demonstrated potent MCHR1 binding (hMCHR1 IC50 = 35 nM) but was positive in the Ames test using TA1537 in S9- conditions, indicating mutagenic potential [1]. To address this liability, a sterically-hindering cyclopropyl group was introduced at the indazole 2-position, yielding compound 8l (1-(2-cyclopropyl-3-methyl-2H-indazol-5-yl)-4-{[5-(trifluoromethyl)thiophen-3-yl]methoxy}pyridin-2(1H)-one). This modification completely abrogated mutagenicity in the TA1537 assay, while preserving target potency [1].

Medicinal Chemistry Genotoxicity Safety Pharmacology

PDE4 Inhibition: N2-Cyclopropyl-Indazole Derivative (Z21115) vs. Other PDE4 Inhibitor Scaffolds

The N2-substituted indazole derivative Z21115 (2-cyclopropyl-7-(difluoromethoxy)-4-(3,4,5-trimethoxyphenyl)-2H-indazole) was identified as a potent PDE4D inhibitor with an IC50 of 10.5 nM for the PDE4D7 isoform [1]. It also demonstrated moderate selectivity over PDE4D (IC50 = 65.7 nM) and PDE4B (IC50 = 64.4 nM) . This potency is comparable to or exceeds many established PDE4 inhibitors, while the N2-indazole scaffold offers a distinct chemotype that may address the dose-limiting emesis associated with earlier PDE4 inhibitors [1].

Enzymology Inflammation Drug Discovery

Kinase Inhibition: Aza-2H-Indazole Scaffold vs. Other Heterocyclic Kinase Inhibitor Templates

A focused library of 52 N2-substituted aza-2H-indazole derivatives was synthesized and profiled against a panel of 30 kinases. The best representatives exhibited selective inhibition against SGK1, Tie2, and SRC kinases, with IC50 values in the 500 nM range [1]. This data provides a baseline for the 2H-indazole scaffold's utility as a kinase inhibitor template, establishing that the N2-substitution pattern can confer selective kinase inhibition [1]. The incorporation of a cyclopropyl group may further modulate potency and selectivity through conformational restriction and altered electronic properties [2].

Kinase Inhibition Selectivity Profiling Medicinal Chemistry

Synthetic Accessibility: 2-Cyclopropyl-2H-Indazole Synthesis vs. 1H-Indazole Derivatives

A two-stage synthesis of 2H-indazoles, including 2-cyclopropyl derivatives, has been established based on the consecutive reduction of 2-cyclopropylcarbonylazobenzenes to phenylazo-substituted benzyl alcohols, followed by intramolecular heterocyclization under acidic conditions [1]. This route provides reliable access to N2-substituted indazoles, which are generally more challenging to synthesize than their N1 counterparts due to the thermodynamic preference for 1H-tautomers [2]. The cyclopropyl group can be introduced via cyclopropylboronic acid in Suzuki-type coupling reactions (e.g., PdCl2(dppf)·CH2Cl2, NaHCO3, dioxane/DMF/H2O, 150 °C, 2 h) [3].

Synthetic Chemistry Process Development Chemical Manufacturing

Optimal Use Cases for 2-Cyclopropyl-2H-indazole Based on Quantified Differentiation Evidence


Safety-Optimized MCHR1 Antagonist Development

The cyclopropyl-substituted 2H-indazole core is specifically required for developing non-mutagenic MCHR1 antagonists, as demonstrated by the complete abrogation of Ames test positivity when a cyclopropyl group is introduced to disrupt DNA intercalation (Compound 8l) [1]. Programs aiming to target MCHR1 for obesity or metabolic disorders should prioritize this scaffold over non-cyclopropyl 2H-indazole analogs to mitigate genotoxicity risk early in lead optimization.

PDE4 Inhibitor Scaffold Diversification for Inflammatory Disease

N2-cyclopropyl-indazole derivatives, such as Z21115, represent a novel chemotype for PDE4 inhibition with potent activity (IC50 = 10.5 nM for PDE4D7) and a promising safety profile with low emetic potential [2]. This scaffold offers a structurally distinct alternative to traditional PDE4 inhibitors (e.g., roflumilast, apremilast) that may circumvent dose-limiting side effects. Procurement of 2-cyclopropyl-2H-indazole as a synthetic building block enables the generation of focused libraries targeting PDE4 isoforms for inflammatory bowel disease and other inflammatory conditions.

Kinase Inhibitor Template for Selective SGK1/Tie2/SRC Targeting

The 2H-indazole scaffold, particularly when N2-substituted, demonstrates selective inhibition of SGK1, Tie2, and SRC kinases with IC50 values in the 500 nM range [3]. This baseline selectivity profile, combined with the conformational rigidity imparted by a cyclopropyl group, positions 2-cyclopropyl-2H-indazole as a privileged template for developing selective kinase inhibitors. Research groups focused on these kinase targets should consider this scaffold as a starting point for structure-based drug design and SAR exploration.

Synthetic Methodology Development and Chemical Biology Tool Generation

The synthetic accessibility of 2-cyclopropyl-2H-indazole via established two-stage protocols [4] makes it a valuable intermediate for preparing more complex N2-substituted indazole derivatives. Its use as a core building block enables the exploration of chemical space around the 2H-indazole scaffold, facilitating the development of novel chemical probes and tool compounds for target validation studies. The cyclopropyl group's metabolic stability benefits also support its use in cellular and in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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